Deferasirox-d8 is a deuterated isotopomer of deferasirox, which is an iron chelator primarily used in the treatment of iron overload conditions, such as those resulting from blood transfusions in patients with thalassemia or sickle cell disease. The deuterated form, deferasirox-d8, serves as an internal standard in analytical chemistry, particularly in mass spectrometry, allowing for more accurate quantification of deferasirox in biological samples.
Deferasirox-d8 is derived from the parent compound deferasirox through a synthetic process that incorporates deuterium atoms into its molecular structure. This modification enhances its stability and detection sensitivity during analytical procedures. Deferasirox itself belongs to the class of compounds known as tridentate iron chelators, which coordinate with iron ions to facilitate their excretion from the body.
The synthesis of deferasirox-d8 involves several key steps:
For instance, one method involves using deuterated salicylic acid and salicylamide under specific reaction conditions to yield the desired product while monitoring purity through thin-layer chromatography .
The molecular formula for deferasirox-d8 is . The structure features:
The molecular weight of deferasirox-d8 is approximately 290.36 g/mol, reflecting the addition of deuterium isotopes .
Deferasirox-d8 participates in similar chemical reactions as its non-deuterated counterpart. It acts as a chelating agent, forming stable complexes with ferric ions (Fe^3+). The mechanism involves:
The reaction can be summarized as follows:
This complexation process is crucial for mitigating iron overload in patients .
The mechanism by which deferasirox-d8 functions as an iron chelator involves:
Deferasirox-d8 exhibits several notable physical and chemical properties:
These properties make it suitable for use as an internal standard in quantitative analyses involving liquid chromatography coupled with mass spectrometry .
Deferasirox-d8 finds applications primarily in analytical chemistry:
In clinical settings, it aids in ensuring accurate dosing and monitoring of patients receiving deferasirox therapy, thereby optimizing treatment outcomes .
Deferasirox-d8 is a deuterated isotopologue of the iron chelator deferasirox, where eight hydrogen atoms at specific positions are replaced by deuterium (²H or D). The molecular formula is C₂₁H₇D₈N₃O₄, with a molecular weight of 381.41 g/mol, representing an 8 Da increase over non-deuterated deferasirox (C₂₁H₁₅N₃O₄, 373.36 g/mol) [1] [4]. The deuteration occurs exclusively on the hydroxyphenyl rings, with positions confirmed as follows:
The SMILES notation ([2H]c1c([2H])c([2H])c(c(O)c1[2H])c2nc(c3c([2H])c([2H])c([2H])c([2H])c3O)n(n2)c4ccc(cc4)C(=O)O
) explicitly shows deuterium placement on the aromatic rings [4]. This strategic labeling minimizes structural perturbations while enabling distinct mass spectrometric detection.
Table 1: Structural Characteristics of Deferasirox-d8
Feature | Specification |
---|---|
Molecular Formula | C₂₁H₇D₈N₃O₄ |
Molecular Weight | 381.41 g/mol |
Deuteration Positions | Phenyl rings (3,4,5,6 positions on both rings) |
Deuteration Degree | 8 deuterium atoms |
Iron Binding Stoichiometry | 2:1 (ligand:Fe³⁺), identical to deferasirox |
IUPAC Name | 4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid [9] |
Deferasirox-d8 exhibits near-identical physicochemical behavior to its non-deuterated counterpart, critical for its utility as an analytical internal standard:
Table 2: Physicochemical Properties of Deferasirox-d8
Property | Value | Analytical Significance |
---|---|---|
Solubility | ||
- Water | <1 mg/mL | Matched protein precipitation in biofluids |
- DMSO | 75 mg/mL | Compatible with stock solutions for LC-MS |
- Ethanol | 2 mg/mL | Facilitates solvent-based extraction |
pKa | 4.57, 8.71, 10.56 | Consistent ionization in LC-MS mobile phases |
Solid-State Stability | 2+ years (2–8°C, dark, inert atmosphere) | Long shelf life as reference standard |
Solution Stability | 1 month in DMSO at –20°C | Practical utility in batch analyses |
Spectroscopic techniques confirm structural integrity and deuterium incorporation in Deferasirox-d8:
High-Resolution MS: Exact mass = 381.1565 Da (calc. for C₂₁H₇D₈N₃O₄), with isotopic purity >99% verified by absence of protiated envelope [6] [9].
Nuclear Magnetic Resonance (NMR):
¹³C-NMR: Coupling patterns (²Jₛₕ) confirm deuterium attachment to carbon atoms, with signals for C-3/C-4/C-5/C-6 split into triplets (J ≈ 24 Hz) [4].
Infrared Spectroscopy:
Table 3: Key Spectroscopic Differences Between Deferasirox and Deferasirox-d8
Technique | Deferasirox Signal | Deferasirox-d8 Signal | Interpretation |
---|---|---|---|
MS (ESI+) | [M+H]⁺ m/z 374.4 | [M+H]⁺ m/z 382.4 | 8 Da mass shift confirms deuteration |
¹H-NMR (DMSO-d6) | Aromatic H: 6.5–7.5 ppm (8H) | Aromatic H: 7.6–8.2 ppm (benzoate H only) | Loss of signals from labeled rings |
¹³C-NMR | Singlets for phenyl carbons | Triplets (J ≈ 24 Hz) at C-3/C-4/C-5/C-6 | ¹³C–²H coupling confirms deuteration sites |
IR | C–H bend: 690–860 cm⁻¹ | Absent in 690–860 cm⁻¹ region | Replacement of C–H with C–D bonds |
Deferasirox-d8 serves as a precursor to isotopically labeled complexes essential for advanced analytical applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7